

Application Notes and Protocols for SR-29065 in In Vivo Experiments

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Compound of Interest

Compound Name: SR-29065

Cat. No.: B15137125

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the optimal dosage and experimental protocols for the use of **SR-29065**, a selective REV-ERB α agonist, in in vivo research, particularly in the context of autoimmune disease models. The information is compiled from preclinical studies and is intended to guide researchers in designing robust and reproducible experiments.

Overview of SR-29065

SR-29065 is a potent and selective agonist of the nuclear receptor REV-ERB α . REV-ERB α is a critical component of the circadian clock and plays a significant role in regulating gene expression involved in metabolism and inflammation. Agonism of REV-ERB α by **SR-29065** leads to the recruitment of the nuclear receptor co-repressor (NCoR) complex, resulting in the transcriptional repression of target genes. This mechanism of action makes **SR-29065** a promising therapeutic candidate for autoimmune disorders where the inflammatory response is dysregulated.

Quantitative Data Summary

The following table summarizes the recommended dosage and administration details for **SR-29065** in a murine model of experimental autoimmune encephalomyelitis (EAE), a common model for multiple sclerosis.

Parameter	Details
Animal Model	C57BL/6 mice
Disease Model	Experimental Autoimmune Encephalomyelitis (EAE)
Compound	SR-29065
Dosage	50 mg/kg
Administration Route	Intraperitoneal (i.p.) injection
Frequency	Once daily
Vehicle	10% DMSO, 90% corn oil
Duration of Treatment	Initiated at the time of immunization and continued daily
Readouts	Clinical EAE score, immune cell infiltration in the CNS, target gene expression

Experimental Protocols

EAE Induction in C57BL/6 Mice

A standard protocol for inducing EAE in C57BL/6 mice is as follows:

- **Antigen Emulsion Preparation:** Emulsify MOG35-55 peptide in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
- **Immunization:** On day 0, immunize female C57BL/6 mice (8-10 weeks old) subcutaneously with the MOG35-55/CFA emulsion at two sites on the flank.
- **Pertussis Toxin Administration:** Administer pertussis toxin intraperitoneally on day 0 and day 2 post-immunization to facilitate the entry of encephalitogenic T cells into the central nervous system (CNS).
- **Clinical Scoring:** Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization. Use a standardized 0-5 scoring system:

- 0: No clinical signs
- 1: Limp tail
- 2: Hind limb weakness
- 3: Complete hind limb paralysis
- 4: Hind limb and forelimb paralysis
- 5: Moribund or dead

SR-29065 Preparation and Administration

- Preparation of Dosing Solution:
 - Dissolve **SR-29065** in 100% DMSO to create a stock solution.
 - For the final dosing solution, dilute the stock solution with corn oil to achieve a final concentration where the vehicle composition is 10% DMSO and 90% corn oil.
 - Vortex the solution thoroughly before each administration to ensure a uniform suspension.
- Administration:
 - Administer **SR-29065** or the vehicle control intraperitoneally (i.p.) at a volume of 100 µL per 20g of mouse body weight.
 - Begin treatment on the day of immunization (day 0) and continue once daily for the duration of the experiment.

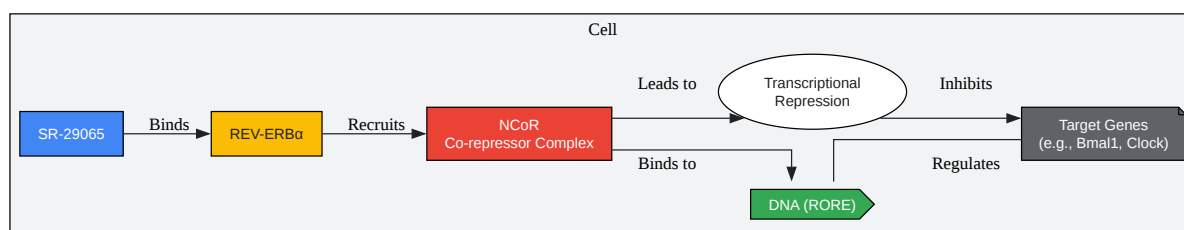
Assessment of Target Engagement and Efficacy

- Tissue Collection: At the end of the study, euthanize the mice and collect tissues such as the brain, spinal cord, and spleen for further analysis.
- Flow Cytometry: Isolate mononuclear cells from the CNS and spleen to analyze the frequency and phenotype of immune cell populations (e.g., T cells, B cells, macrophages) by flow cytometry.

- Gene Expression Analysis: Isolate RNA from tissues of interest and perform quantitative real-time PCR (qRT-PCR) to measure the expression of REV-ERB α target genes (e.g., Bmal1, Clock, Nfil3) and inflammatory cytokines.

Visualizations

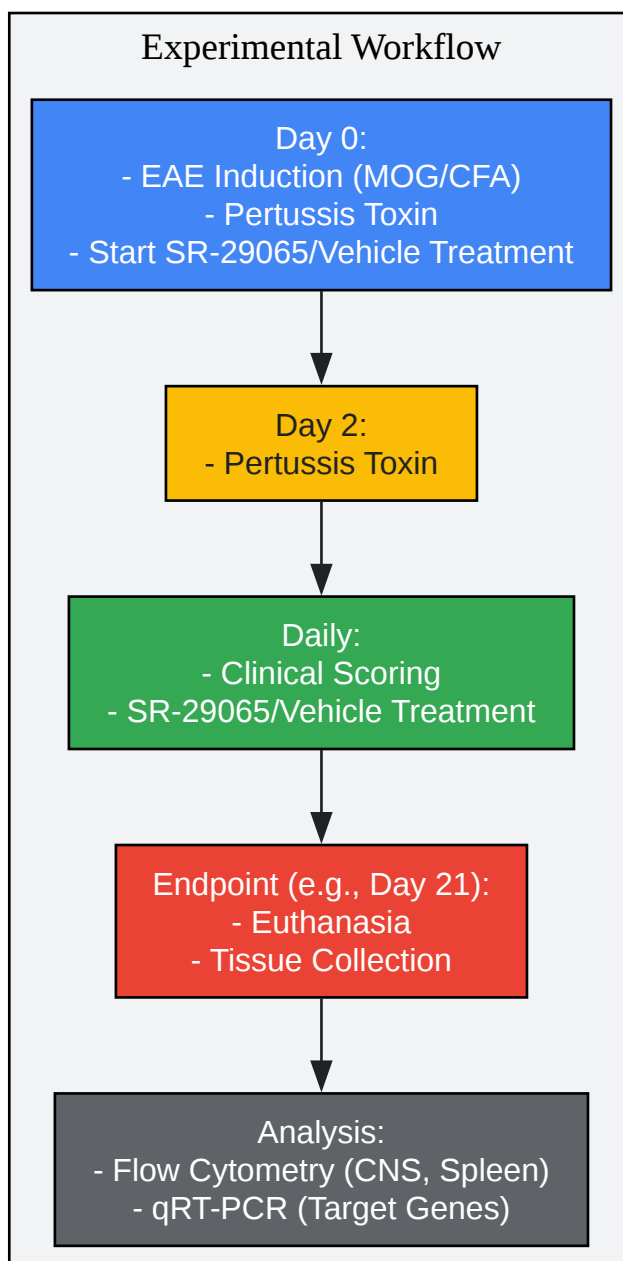
Signaling Pathway of SR-29065



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Caption: Mechanism of action of **SR-29065** as a REV-ERB α agonist.

Experimental Workflow for In Vivo Studies



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Caption: Workflow for **SR-29065** efficacy testing in the EAE model.

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